molecular formula C7H9N5S B2916346 N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine CAS No. 440652-49-3

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

Cat. No.: B2916346
CAS No.: 440652-49-3
M. Wt: 195.24
InChI Key: UOCWBJDDACXWBZ-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is a synthetic hybrid heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—the 1,2,4-triazole and the 2-aminothiazole rings—which are extensively documented in scientific literature for their diverse biological activities . The 1,2,4-triazole moiety is a key structural component in several clinically used antifungal agents (e.g., fluconazole, itraconazole) and anticancer drugs (e.g., letrozole, anastrozole), and is known to contribute to activities such as enzyme inhibition and interaction with biological receptors through hydrogen bonding . Concurrently, the 2-aminothiazole scaffold is a versatile building block found in compounds with reported antibacterial, anti-inflammatory, and antitumor properties, and serves as a core structure in kinase inhibition research . The molecular architecture of this hybrid compound suggests potential for exploration as a novel enzyme inhibitor. Specifically, researchers may investigate its efficacy against targets such as tyrosinase, given that structurally related thiazole-triazole hybrids have been identified as potent inhibitors of this enzyme, which is relevant in melanoma and pigment disorder research . Furthermore, its potential application as an elastase inhibitor could be examined for mitigating skin aging processes like wrinkle formation and solar elastosis, as other heterocyclic hybrids have demonstrated significant inhibitory activity in this area . This reagent provides a valuable template for structure-activity relationship (SAR) studies, enabling the investigation of how the strategic linkage of these two heterocyclic systems modulates biological activity, selectivity, and potency against a range of pharmacological targets.

Properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCWBJDDACXWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=NC=CS1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-(1H-1,2,4-triazol-1-yl)ethanamine with 2-bromo-1,3-thiazole under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is unique due to the combination of both triazole and thiazole rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and exhibit diverse activities compared to compounds containing only one of these rings .

Biological Activity

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₈N₄S
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 79746-01-3
  • LogP : 0.42 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Triazole Moiety : Often associated with antifungal properties and has been shown to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : this compound demonstrated efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be low against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound has also shown promise in cancer research:

  • Cell Line Studies : In studies involving Jurkat and HT-29 cell lines, the compound exhibited cytotoxic effects with IC50 values comparable to established anticancer agents. The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced its potency.
CompoundCell LineIC50 (µg/mL)
This compoundJurkat12.5
This compoundHT-2915.0

Antitubercular Activity

Recent studies have highlighted the potential of thiazole derivatives in combating tuberculosis:

  • Mycobacterium tuberculosis : The compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis H37Ra. Results indicated an IC50 value of 7.05 µM, suggesting significant potential in treating tuberculosis without acute cellular toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various thiazole derivatives including this compound. Results showed that modifying the side chains significantly enhanced their antimicrobial activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties published in Cancer Letters, this compound was tested alongside standard chemotherapy agents. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Table 1: Example Yields from Similar Syntheses

Substituent on ThiazoleReaction Time (h)Yield (%)Reference
2,4-Difluorophenyl378
Ferrocenyl-Triazole665

Advanced: How can regioselectivity challenges in azide-alkyne cycloadditions (CuAAC) be addressed for 1,2,4-triazole formation?

Answer:
Regioselectivity in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) is influenced by:

  • Catalyst system : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) favor 1,4-disubstituted triazoles, while thermal conditions yield mixtures of 1,4- and 1,5-isomers .
  • Alkyne substitution : Electron-withdrawing groups on alkynes reduce side reactions. For example, 2-azidoacetamide derivatives show >90% 1,4-selectivity under catalytic conditions .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • X-ray crystallography : Refinement via SHELXL resolves bond lengths/angles and detects disorder in the ethyl-triazole linker .
  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 160–165 ppm (thiazole C2) confirm regiochemistry .
  • Elemental analysis : Discrepancies (<0.5%) may arise from hydrate formation, requiring complementary mass spectrometry .

Advanced: How can crystallographic disorder in the ethyl-linked triazole-thiazole system be resolved?

Answer:
Disorder in flexible ethyl bridges is managed by:

  • Applying SHELXL restraints on atomic displacement parameters (ADPs) for overlapping atoms .
  • Using TWINLAW to detect twinning in high-symmetry space groups (e.g., monoclinic systems) .
  • Re-refining data with partial occupancy models for alternative conformers .

Basic: What in vitro assays evaluate antifungal activity for this compound?

Answer:

  • Agar dilution assays : Test against Candida albicans and Aspergillus fumigatus at concentrations 0.5–64 µg/mL .
  • Microbroth dilution : Determine minimum inhibitory concentrations (MICs) using CLSI guidelines .

Q. Table 2: Antifungal Activity of Analogous Compounds

CompoundMIC (µg/mL, C. albicans)Reference
2,4-Difluorophenyl analog8.0
Ferrocene-triazole hybrid16.0

Advanced: How can SAR studies optimize substituent effects on bioactivity?

Answer:

  • Variation of aryl groups : Electron-withdrawing substituents (e.g., 2,4-F₂C₆H₃) enhance antifungal activity by 4-fold compared to methyl groups .
  • Docking studies : Use AutoDock Vina to map interactions with fungal CYP51 (lanosterol demethylase), identifying hydrophobic pockets favoring fluorinated substituents .
  • Statistical analysis : Apply multivariate regression to correlate logP values with IC₅₀ data .

Data Contradiction: How to resolve elemental analysis discrepancies in triazole-thiazole hybrids?

Answer:

  • Hydrate detection : TGA/DSC analysis identifies bound water molecules not accounted for in initial calculations .
  • Repurification : Recrystallize from anhydrous ethanol to exclude solvent interference .
  • Cross-validation : Pair elemental data with high-resolution mass spectrometry (HRMS) for accurate molecular formula confirmation .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Use Glide (Schrödinger) to simulate interactions with C. albicans CYP51, prioritizing compounds with hydrogen bonds to heme propionates .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

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